4-氟-3-碘苯甲醚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

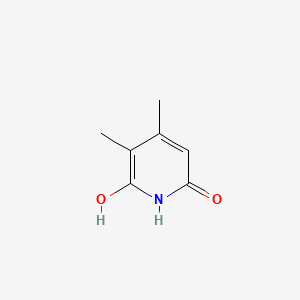

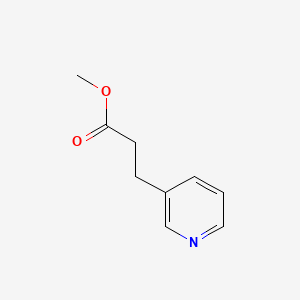

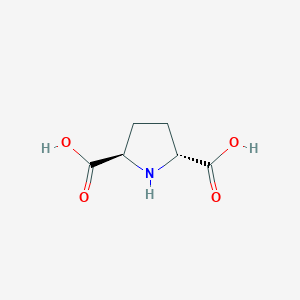

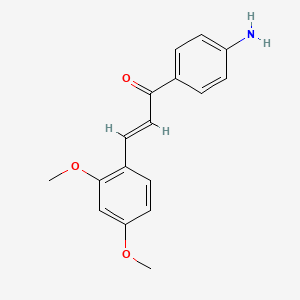

4-Fluoro-3-iodoanisole is a chemical compound with the IUPAC name 1-fluoro-2-iodo-4-methoxybenzene . It has a molecular weight of 252.03 and is a liquid at room temperature . .

Molecular Structure Analysis

The InChI code for 4-Fluoro-3-iodoanisole is 1S/C7H6FIO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3 . This indicates that the compound consists of a benzene ring with fluorine, iodine, and methoxy (OCH3) groups attached.Physical And Chemical Properties Analysis

4-Fluoro-3-iodoanisole is a liquid at room temperature . It has a molecular weight of 252.03 .科学研究应用

Synthesis Applications

Synthesis of Fluoroanisoles

The compound has been utilized in the synthesis of various fluoroanisoles. For instance, Huang Sou-yi (2007) discussed the synthesis of 3-fluoro-4-iodoanisole using a series of reactions starting from 3-aminoanisole (Huang Sou-yi, 2007).

Precursor for PET Tracers

C. Kuroda et al. (2000) synthesized a chiral intermediate towards NCA PET tracer 6-[18F]fluoro-L-dopa from 3-iodoanisole, indicating the use of related compounds in radiotracer synthesis (Kuroda et al., 2000).

Catalytic Applications

Catalytic Fluorination

T. Kitamura et al. (2013) studied the catalytic fluorination of 1,3-dicarbonyl compounds using iodoarene catalysts, showcasing the potential role of compounds like 4-fluoro-3-iodoanisole in catalytic processes (Kitamura et al., 2013).

Nanoparticle Supported Catalysis

A. Ohtaka et al. (2015) demonstrated the use of iodoanisoles in nanoparticle-supported catalysis for carbon–carbon bond-forming reactions (Ohtaka et al., 2015).

Medical Imaging

- PET Imaging Analogue: G. Vaidyanathan et al. (1994) developed a no-carrier-added synthesis of (4-[18F]-fluoro-3-iodobenzyl)guanidine, a potential analogue for MIBG in PET imaging (Vaidyanathan et al., 1994).

Chemical Process Optimization

- Continuous Flow Iodination: Anna L. Dunn et al. (2018) discussed the iodination of fluoro-substituted benzonitriles under continuous flow conditions, indicating the relevance of fluoro-iodo compounds in process optimization (Dunn et al., 2018).

Molecular Synthesis

Synthesis of Fluoro-Benzoxazepines

A. Ulmer et al. (2016) reported the synthesis of a novel class of 4-fluoro-1,3-benzoxazepines, demonstrating the utility of fluoro-substituted compounds in the creation of novel molecular structures (Ulmer et al., 2016).

Direct Iodination of Arenes

P. Luliński et al. (1997) presented a method for the direct mono- and diiodination of arenes, highlighting the potential use of fluoro-iodo compounds in organic synthesis (Luliński & Skulski, 1997).

安全和危害

属性

IUPAC Name |

1-fluoro-2-iodo-4-methoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FIO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVAOSHLRHPIXQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)F)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FIO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fluoro-2-iodo-4-methoxybenzene | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]-](/img/structure/B1313062.png)

![(4S)-7-chloro-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B1313083.png)